molecular formula C20H30O5 B158659 8-iso-15-keto-PGE2 CAS No. 914804-63-0

8-iso-15-keto-PGE2

Cat. No. B158659
CAS RN: 914804-63-0
M. Wt: 350.4 g/mol
InChI Key: YRTJDWROBKPZNV-RSNVZYGJSA-N
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Description

8-iso-15-keto Prostaglandin E2 (8-iso-15-keto PGE2) is an isoprostane, a member of a large family of biomarkers produced by the free radical peroxidative degradation of membrane lipids . This compound is the putative first metabolite of the biologically active compound, 8-iso PGE2 .


Molecular Structure Analysis

The molecular formula of 8-iso-15-keto-PGE2 is C20H30O5 . The average mass is 350.449 Da and the monoisotopic mass is 350.209320 Da .


Chemical Reactions Analysis

The InChI string for 8-iso-15-keto-PGE2 is InChI=1S/C20H30O5/c1- 2- 3- 6- 9- 15 (21) 12- 13- 17- 16 (18 (22) 14- 19 (17) 23) 10- 7- 4- 5- 8- 11- 20 (24) 25/h4,7,12- 13,16- 17,19,23H,2- 3,5- 6,8- 11,14H2,1H3, (H,24,25) /b7- 4-,13- 12+/t16-,17+,19+/m0/s1 .

Scientific Research Applications

Alleviation of Nonalcoholic Steatohepatitis

15-keto-PGE2, a metabolite of Prostaglandin E2 (PGE2), has been shown to alleviate nonalcoholic steatohepatitis (NASH) through its covalent modification of NF-kB factors . It inhibits NF-kB signaling in macrophages and reduces pro-inflammatory cytokines on a high-fat, high-sucrose diet . In mice with NASH induced by a prolonged high-fat and high-sucrose diet, 15-keto-PGE2 treatment significantly decreased liver inflammation, lowered serum levels of alanine transaminase (ALT) and aspartate transferase (AST), and inhibited macrophage infiltration .

Anti-Inflammatory Properties

15-keto-PGE2 is one of the eicosanoids with anti-inflammatory properties . It post-translationally modifies the nuclear factor k-light-chain-enhancer of activated B cells (NF-kB) subunits p105/p50 and p65 at Cys59 and Cys120 sites, respectively, hence inhibiting the activation of NF-kB signaling in macrophages .

Reduction of Lipid Droplet Size

In the context of NASH, 15-keto-PGE2 treatment has been shown to reduce lipid droplet size and downregulate key regulators of lipogenesis . This suggests a potential role for 15-keto-PGE2 in the regulation of lipid metabolism.

Renal Vasoconstriction

8-iso Prostaglandin E2 (8-iso PGE2), an isomer of PGE2, is a potent renal vasoconstrictor in rats . When infused into the renal artery of the rat at a concentration of 4 µg/kg/min, 8-iso PGE2 decreases the Glomerular Filtration Rate (GFR) and renal plasma flow by 80% without affecting blood pressure .

Inhibition of Platelet Aggregation

8-iso PGE2 has been shown to inhibit U-46619 or I-BOP-induced platelet aggregation with IC50 values of 0.5 and 5 µM, respectively . This suggests a potential role for 8-iso PGE2 in the regulation of platelet function and hemostasis.

Future Directions

A study suggests that 15-keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling . The study shows that PGE2-activated EP4 receptor–mediated signaling may evoke the primary initiating reaction of the cells, which would take over the 15-keto-PGE2–activated EP2 receptor–mediated signaling after PGE2 is metabolized to 15-keto-PGE2 . This novel mechanism may be significant for gradually terminating PGE2-evoked inflammation and/or maintaining homeostasis of colorectal tissues/cells functions .

properties

IUPAC Name

(Z)-7-[(1S,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTJDWROBKPZNV-RSNVZYGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316099
Record name 8-Iso-15-keto-PGE2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-iso-15-keto-PGE2

CAS RN

914804-63-0
Record name 8-Iso-15-keto-PGE2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914804-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Iso-15-keto-PGE2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of increased 8-iso-15-keto-PGE2 levels in milk after inulin supplementation in cows with subclinical mastitis?

A1: The research paper observed that supplementing the diet of cows experiencing subclinical mastitis with inulin led to an increase in 8-iso-15-keto-PGE2 levels in their milk. This finding is significant because 8-iso-15-keto-PGE2 is considered to have antibacterial and anti-inflammatory properties. [] Therefore, the elevated levels of this compound in milk could be a contributing factor to the potential benefits of inulin in managing subclinical mastitis by potentially inhibiting the growth of mastitis-causing bacteria and mitigating inflammation within the mammary gland.

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